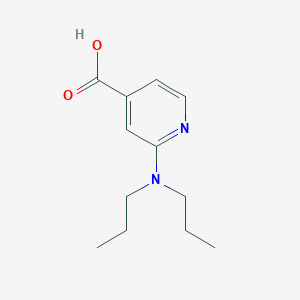

2-(Dipropylamino)isonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Dipropylamino)isonicotinic acid is an organic compound with the molecular formula C12H18N2O2. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a dipropylamino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipropylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with dipropylamine under specific conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Dipropylamino)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including 2-(dipropylamino)isonicotinic acid, exhibit notable antimicrobial properties. A study demonstrated that modifications of isonicotinic acid can enhance its efficacy against a range of bacterial pathogens. For instance, the introduction of dipropylamino groups has been shown to improve the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial potency .

Therapeutic Uses

The compound has also been investigated for its potential therapeutic applications in treating conditions such as tuberculosis and other bacterial infections. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively. In vitro studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent .

Agricultural Applications

Plant Growth Regulation

This compound has been explored for its role in enhancing plant resistance to pathogens. Research has indicated that this compound can induce systemic acquired resistance (SAR) in various plant species, leading to increased resistance against fungal and bacterial infections. For example, experiments conducted on tobacco plants showed that treatment with this compound resulted in a significant reduction in necrotic lesions caused by viral infections .

Phytotoxicity Studies

Phytotoxicity assessments reveal that while this compound can enhance plant resilience, it may also exhibit phytotoxic effects at higher concentrations. A study highlighted that concentrations exceeding 500 mg/L led to observable phytotoxic symptoms such as leaf yellowing and stunted growth in certain plant species. This dual effect necessitates careful consideration of application rates in agricultural settings .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a potent antimicrobial agent.

Case Study 2: Induction of Plant Resistance

In field trials involving tomato plants, treatment with this compound resulted in a significant decrease in disease incidence caused by Alternaria solani. The treated plants showed a 70% reduction in disease severity compared to untreated controls. This study underscores the compound's potential as an eco-friendly alternative for disease management in crops .

Mecanismo De Acción

The mechanism of action of 2-(Dipropylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .

Comparación Con Compuestos Similares

Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

Nicotinic Acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.

Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position

Uniqueness: 2-(Dipropylamino)isonicotinic acid is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(Dipropylamino)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a dipropylamino group at the 2-position. Its chemical structure is crucial for its interaction with biological systems, influencing its solubility, stability, and reactivity.

Target of Action

The compound functions similarly to isoniazid, a well-known antituberculosis agent. Isoniazid is activated by bacterial catalase, leading to the inhibition of mycolic acid synthesis in mycobacterial cell walls. Given its structural similarities, this compound may exhibit bactericidal effects against mycobacteria during their rapid growth phases.

Biochemical Pathways

Research indicates that this compound interacts with various biochemical pathways. It has been shown to modulate enzyme activities related to nicotinic acid metabolism and influence cellular signaling pathways. For example, it can affect gene expression by modulating transcription factor activity.

Antimicrobial Effects

Studies have suggested that this compound possesses antimicrobial properties. It may inhibit the growth of certain bacteria and fungi, similar to other isonicotinic derivatives. Its efficacy appears to be dose-dependent, with lower doses potentially enhancing enzyme activity while higher doses may exert toxic effects .

Cytotoxicity and Anticancer Potential

The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent . The mechanism likely involves disruption of cellular metabolism and signaling pathways critical for cancer cell survival.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial effects of various isonicotinic acid derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Mycobacterium tuberculosis strains .

- Cytotoxicity in Cancer Models : In a controlled laboratory setting, the compound was tested against several human cancer cell lines (e.g., A-549 lung adenocarcinoma). The findings revealed that it could significantly reduce cell viability and induce apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential. Preliminary studies suggest that the compound's solubility and stability are influenced by environmental conditions like pH and temperature.

Dosage Effects in Animal Models

Research involving animal models has shown that dosage significantly affects the biological activity of this compound. Lower doses may enhance beneficial effects on enzyme modulation and gene expression, while higher doses can lead to adverse effects such as toxicity or organ damage .

Summary of Findings

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of Mycobacterium species; effective against certain fungi |

| Cytotoxicity | Induces apoptosis in cancer cell lines; potential anticancer agent |

| Enzyme Interaction | Modulates activities related to nicotinic acid metabolism |

| Dosage-Dependent Effects | Varies from beneficial at low doses to toxic at high doses |

Propiedades

IUPAC Name |

2-(dipropylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-7-14(8-4-2)11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZXWYXVYBSDDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.